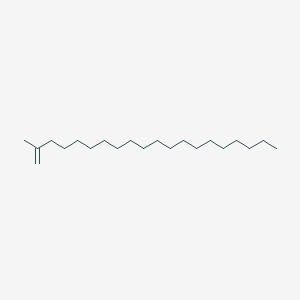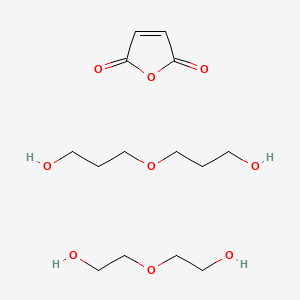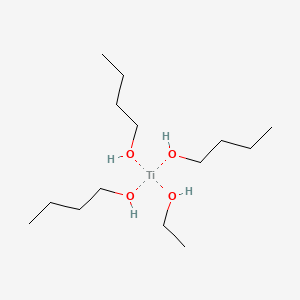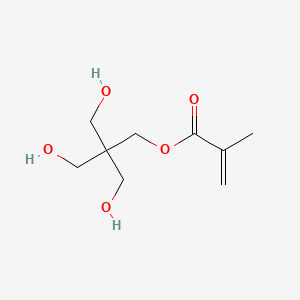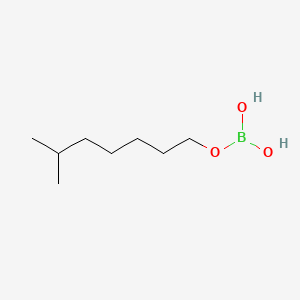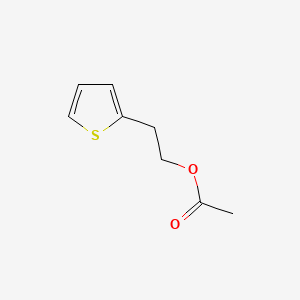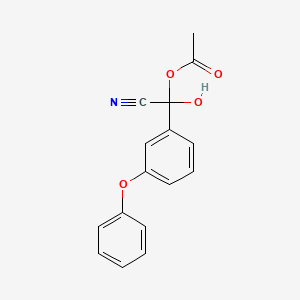
alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is a chemical compound that serves as a building block for pyrethroid insecticides. It is known for its role in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial intermediates in the production of various insecticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves a combination of anion-exchange resin (D301)-catalyzed transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase (from Alcaligenes sp.)-catalyzed enantioselective transesterification of the resulting cyanohydrin with vinyl acetate . The reaction conditions include:
Solvent: Cyclohexane is found to be the best solvent among the tested options.
Temperature: The optimal temperature for higher conversion is 55°C.
Catalysts: Anion-exchange resin (D301) and lipase from Alcaligenes sp.
Mole Ratio: The best mole ratio of acetone cyanohydrin to m-phenoxybenzaldehyde is 2:1.
Industrial Production Methods
Industrial production methods focus on optimizing the technological conditions to improve the catalyzing efficiency. This includes adjusting the concentrations of reactants, optimizing the solvent and temperature, and ensuring the catalytic capability of recovered lipase for multiple batches .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate undergoes various chemical reactions, including:
Transcyanation: Catalyzed by anion-exchange resin (D301).
Enantioselective Transesterification: Catalyzed by lipase from Alcaligenes sp..
Common Reagents and Conditions
Reagents: m-phenoxybenzaldehyde, acetone cyanohydrin, vinyl acetate.
Conditions: Optimal temperature of 55°C, cyclohexane as the solvent, and specific mole ratios of reactants.
Major Products
The major product formed from these reactions is the optically active form of alpha-cyano-3-phenoxybenzyl acetate, which is a crucial intermediate in the synthesis of pyrethroid insecticides .
Wissenschaftliche Forschungsanwendungen
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides exert their effects by targeting the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the insecticide, leading to prolonged nerve impulses and eventual paralysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: A synthetic pyrethroid with similar applications and effects.
Uniqueness
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is unique due to its specific role as an intermediate in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial for the production of various pyrethroid insecticides .
Eigenschaften
CAS-Nummer |
94213-27-1 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
[cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate |
InChI |
InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3 |
InChI-Schlüssel |
JVQCKDMHSUNKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



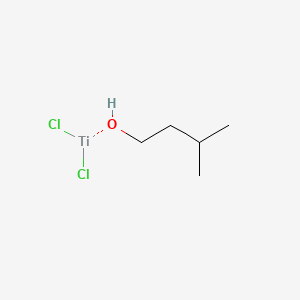
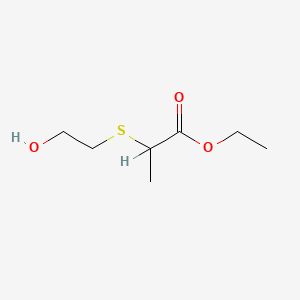

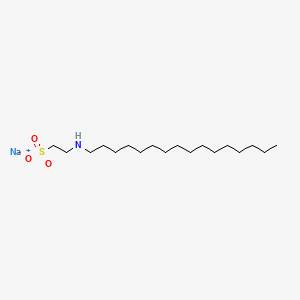

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
